N-[(6-Methylpyridin-3-yl)methylidene]hydroxylamine
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Overview
Description
N-[(6-Methylpyridin-3-yl)methylidene]hydroxylamine is a chemical compound with the molecular formula C7H8N2O and a molecular weight of 136.151 g/mol . It is also known by other names such as 6-methylnicotinaldehyde oxime and 2-Methyl-pyridin-5-aldehyd-oxim . This compound is characterized by the presence of a hydroxylamine group attached to a methylpyridine ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of N-[(6-Methylpyridin-3-yl)methylidene]hydroxylamine typically involves the reaction of 6-methylnicotinaldehyde with hydroxylamine hydrochloride . The reaction is carried out in the presence of a base such as sodium acetate, which facilitates the formation of the desired product. The reaction conditions generally include refluxing the mixture in ethanol or another suitable solvent for several hours, followed by purification through recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-[(6-Methylpyridin-3-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Reagents such as alkyl halides or acyl chlorides are commonly employed in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce amines .
Scientific Research Applications
N-[(6-Methylpyridin-3-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its reactivity makes it useful in the development of new chemical entities.
Biology: This compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions. It may also act as a ligand in coordination chemistry.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of anti-inflammatory and antimicrobial agents.
Mechanism of Action
The mechanism of action of N-[(6-Methylpyridin-3-yl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways and influence cellular signaling processes .
Comparison with Similar Compounds
N-[(6-Methylpyridin-3-yl)methylidene]hydroxylamine can be compared with other similar compounds, such as:
6-Methylnicotinaldehyde: This compound is a precursor in the synthesis of this compound and shares a similar pyridine ring structure.
2-Methyl-pyridin-5-aldehyd-oxim: Another related compound with a similar functional group arrangement, used in similar chemical reactions and applications.
3-Pyridinecarboxaldehyde, 6-methyl-, oxime: This compound also features a pyridine ring with a methyl and oxime group, making it structurally and functionally similar.
The uniqueness of this compound lies in its specific substitution pattern and reactivity, which confer distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
(NE)-N-[(6-methylpyridin-3-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6-2-3-7(4-8-6)5-9-10/h2-5,10H,1H3/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXJWNJAHOZWJF-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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